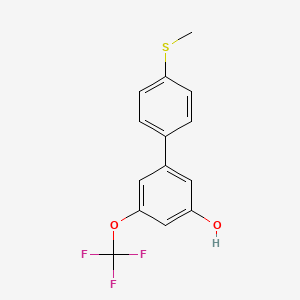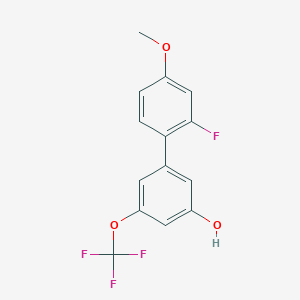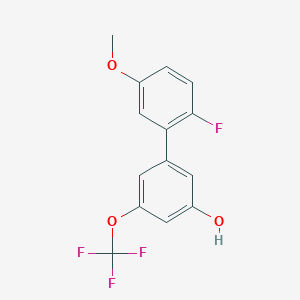
5-(3-Nitrophenyl)-3-trifluoromethylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Nitrophenyl)-3-trifluoromethylphenol, 95% (5-NPTFM-95) is a synthetic compound that has recently been studied for its potential applications in scientific research. It is a nitrophenol compound that is composed of a phenol group with three fluorine atoms, a nitro group, and a hydrogen atom. The compound is currently used in a variety of laboratory experiments and is gaining recognition as an important tool for scientific research.
Scientific Research Applications
5-(3-Nitrophenyl)-3-trifluoromethylphenol, 95% has a variety of potential applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst for the synthesis of polymers, and as an inhibitor for the oxidation of organic compounds. It has also been used in the synthesis of heterocyclic compounds and as a fluorescent probe for the detection of proteins. 5-(3-Nitrophenyl)-3-trifluoromethylphenol, 95% has also been used in the synthesis of pharmaceuticals and in the development of new materials.
Mechanism of Action
The mechanism of action of 5-(3-Nitrophenyl)-3-trifluoromethylphenol, 95% is not yet fully understood. However, it is believed to be related to its ability to interact with proteins and other molecules. The compound has been shown to bind to proteins and other molecules, and it is believed that this binding may affect their structure and function. Additionally, 5-(3-Nitrophenyl)-3-trifluoromethylphenol, 95% has been shown to inhibit the oxidation of organic compounds, which suggests that it may have antioxidant properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Nitrophenyl)-3-trifluoromethylphenol, 95% are not yet fully understood. However, studies have shown that the compound may have anti-inflammatory and antioxidant properties. Additionally, it has been shown to inhibit the oxidation of organic compounds, which suggests that it may have protective effects against oxidative stress.
Advantages and Limitations for Lab Experiments
5-(3-Nitrophenyl)-3-trifluoromethylphenol, 95% has several advantages for use in laboratory experiments. It is relatively stable, non-toxic, and can be easily synthesized. Additionally, it is relatively inexpensive and can be used in a variety of laboratory experiments. However, the compound has some limitations for use in laboratory experiments. It has a low solubility in water and is not very soluble in organic solvents. Additionally, it is not very stable in acidic or basic conditions.
Future Directions
The potential applications of 5-(3-Nitrophenyl)-3-trifluoromethylphenol, 95% in scientific research are vast and varied. Future research could focus on its potential use as a therapeutic agent, as an antioxidant, or as an inhibitor of oxidation. Additionally, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Finally, additional research could be conducted to explore the potential of 5-(3-Nitrophenyl)-3-trifluoromethylphenol, 95% as a fluorescent probe for the detection of proteins.
Synthesis Methods
5-(3-Nitrophenyl)-3-trifluoromethylphenol, 95% can be synthesized by a method known as nitration of 3-trifluoromethylphenol. In this method, 3-trifluoromethylphenol is reacted with nitric acid and sulfuric acid in a reaction vessel. The mixture is heated to a temperature of 80-90°C and stirred for two hours. The reaction is then cooled and the product is collected by filtration. The collected product is then purified by recrystallization from a suitable solvent. The resulting compound is 5-(3-Nitrophenyl)-3-trifluoromethylphenol, 95%.
properties
IUPAC Name |
3-(3-nitrophenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)10-4-9(6-12(18)7-10)8-2-1-3-11(5-8)17(19)20/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMLJGHMHHHYIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686612 |
Source


|
| Record name | 3'-Nitro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Nitrophenyl)-3-trifluoromethylphenol | |
CAS RN |
1261952-33-3 |
Source


|
| Record name | 3'-Nitro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














